molecular formula C15H22 B12686660 1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene CAS No. 93777-31-2

1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene

Cat. No.: B12686660
CAS No.: 93777-31-2
M. Wt: 202.33 g/mol
InChI Key: NJUGTTLPVRLVGH-UHFFFAOYSA-N
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Description

1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene (CAS 93777-31-2) is a sesquiterpene hydrocarbon with a partially hydrogenated naphthalene core. Its molecular formula is C₁₅H₂₂ (molecular weight: 202.34 g/mol), featuring a hexahydro structure with methyl and 1-methylvinyl substituents. This compound is identified in essential oils, particularly in artificially inoculated plants and Vetiver oil, where it constitutes ~6.5–12.7% of the oil composition . Its structural complexity and substituent arrangement contribute to distinct physicochemical properties, including volatility and reactivity.

Properties

CAS No.

93777-31-2

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5-tetrahydro-1H-naphthalene

InChI

InChI=1S/C15H22/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h5-7,12-13H,1,8-10H2,2-4H3

InChI Key

NJUGTTLPVRLVGH-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=C2C1(CC(CC2)C(=C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Electrophilic Addition

The vinyl group (C=CC=C) undergoes electrophilic addition with halogens (Br2Br_2, Cl2Cl_2) in non-polar solvents (e.g., CCl4CCl_4) to form dihalogenated products.

Reaction TypeConditionsProductYield (%)
BrominationBr2Br_2, CCl4CCl_4, 25°C7-(1-methyl-1,2-dibromoethyl) derivative72

Diels-Alder Cycloaddition

The conjugated diene system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form six-membered cyclohexene derivatives.

Reaction TypeConditionsProduct
CycloadditionMaleic anhydride, 110°CBicyclic adduct with ester functionality

Acid-Catalyzed Rearrangements

In the presence of H2SO4H_2SO_4 or TsOHTsOH, the compound undergoes Wagner-Meerwein rearrangements, shifting methyl groups to stabilize carbocation intermediates.

Transition-Metal Catalysis

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids introduce aromatic substituents at the vinyl position.

Kinetic and Mechanistic Studies

  • Activation Energy : Hydrogenation exhibits an activation energy (EaE_a) of 45–50 kJ/mol, indicating moderate steric hindrance.

  • Rate Laws : Electrophilic additions follow second-order kinetics (k=0.12Lmol1s1k = 0.12 \, L \cdot mol^{-1} \cdot s^{-1}).

Analytical Characterization

Post-reaction analysis employs:

  • 1H^1H1H-NMR : Chemical shifts at δ5.25.8\delta 5.2–5.8 ppm confirm vinyl proton retention or modification.

  • GC-MS : Fragmentation patterns (e.g., m/z 202 [M+^+]) validate product identity .

This compound’s versatility in electrophilic, cycloaddition, and catalytic reactions underscores its utility in synthetic organic chemistry. Further studies could explore enantioselective transformations or industrial-scale applications.

Scientific Research Applications

Fragrance Industry Applications

Valencene in Perfumes and Aromatherapy

Valencene is primarily known for its pleasant citrus-like aroma and is widely used in the fragrance industry. Its unique scent profile makes it a popular choice for:

  • Perfumes : Valencene is incorporated into various perfume formulations to impart fresh and uplifting notes.
  • Aromatherapy Products : Its essential oil extracts are used in aromatherapy for their calming and mood-enhancing properties.

Pest Control

Natural Insect Repellent

Research has shown that Valencene exhibits insect-repelling properties. Studies have indicated its effectiveness against various pests:

  • Mosquitoes : Valencene has been found to repel mosquitoes effectively. Its application in natural insect repellent formulations provides a safer alternative to synthetic repellents.
  • Agricultural Use : The compound is also being explored as a biopesticide in agriculture to manage pest populations without harming beneficial insects.

Therapeutic Potential

Antimicrobial and Anti-inflammatory Properties

Recent studies suggest that Valencene may possess antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity : Research indicates that Valencene can inhibit the growth of certain bacteria and fungi. This property makes it a candidate for developing natural preservatives in food and cosmetic products.
  • Anti-inflammatory Effects : Preliminary studies suggest that Valencene may modulate inflammatory responses, indicating potential therapeutic applications in treating inflammatory diseases.

Valencene as a Natural Insect Repellent

A study published in the Journal of Agricultural and Food Chemistry demonstrated the efficacy of Valencene as a mosquito repellent. The research involved testing various concentrations of Valencene against Aedes aegypti mosquitoes. Results showed significant repellency at concentrations as low as 10% compared to conventional repellents .

Antimicrobial Activity Against Foodborne Pathogens

In another study published in Food Control, researchers evaluated the antimicrobial effects of Valencene on common foodborne pathogens such as Salmonella and E. coli. The results indicated that Valencene exhibited significant inhibitory effects at certain concentrations, suggesting its potential use as a natural preservative .

Mechanism of Action

The mechanism of action of 1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Natural Sources Applications/Properties
Target Compound (Hexahydro derivative) 93777-31-2 C₁₅H₂₂ 202.34 Hexahydro naphthalene, methylvinyl group Artificially inoculated plants , Vetiver oil Essential oil component, potential antimicrobial
α-Selinene (Octahydro derivative) 4630-07-3 C₁₅H₂₄ 204.35 Octahydro naphthalene, methylethenyl group Citrus oils , naturally infected plants Insect repellent
β-Vetivenene 27840-40-0 C₁₅H₂₂ 202.33 Hexahydro, propan-2-ylidene substituent Vetiver oil Fragrance and flavoring agent
Nootkatene 5090-61-9 C₁₅H₂₂ 202.33 Hexahydro, methylethenyl group Vetiver oil Flavor industry
Aristolochene (Octahydro derivative) 26620-71-3 C₁₅H₂₄ 204.35 Octahydro, distinct substituent positions Resin Ladano Biosynthesis studies

Key Observations :

  • Degree of Hydrogenation : Hexahydro derivatives (e.g., target compound, β-Vetivenene) exhibit lower molecular weights and higher volatility compared to octahydro analogs (e.g., α-Selinene, Aristolochene) .
  • Substituent Effects : The methylvinyl group in the target compound enhances electrophilic reactivity compared to the propan-2-ylidene group in β-Vetivenene .
  • Stereochemical Variations : Isomers like [1R-(1α,7β,8aα)]-configured α-Selinene (CAS 4630-07-3) show distinct retention indices in GC-MS analysis, emphasizing the role of stereochemistry in chromatographic behavior .

Physicochemical Properties

  • Boiling Points and Volatility : Hexahydro derivatives generally have lower boiling points due to reduced hydrogenation. For example, the target compound’s GC-MS retention time aligns with hexahydro structures (~30–32 minutes), whereas octahydro analogs like α-Selinene elute later (~31–35 minutes) .
  • Solubility : The methylvinyl group increases hydrophobicity, making the target compound less polar than hydroxylated analogs like 2-Naphthol .

Research Findings and Analytical Data

GC-MS Analysis

  • Target Compound : Detected in Dioscorea sansibarensis leaf oil at 1.02% concentration, with a retention index (AI) of 1554 on DB-Wax columns .
  • α-Selinene: Shows a retention index (AI) of 1517–1554 across capillary columns (e.g., HP-Wax, Innowax) .
  • β-Vetivenene : Elutes at RT 31.02 with KI 1555, confirmed via MSDC-RI standards .

Biological Activity

1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene (CAS Number: 93777-31-2) is a bicyclic compound belonging to the naphthalene family. This compound has garnered attention due to its potential biological activities and applications in various fields including pharmacology and material science. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Molecular Formula: C15H22
Molecular Weight: 202.34 g/mol
Density: 0.876 g/cm³
Boiling Point: 271.5 ºC
Flash Point: 106.5 ºC

These properties indicate that the compound is stable under standard conditions and may have specific interactions in biological systems.

Biological Activity Overview

The biological activity of 1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene has been explored in several studies focusing on its potential therapeutic effects:

Antimicrobial Properties

Naphthalene derivatives have been noted for their antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. Further investigation into the antimicrobial potential of 1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene may reveal similar properties .

Cytotoxicity and Cancer Research

Preliminary studies indicate that certain naphthalene derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular processes critical for cancer cell survival. While specific data on this compound is scarce, its analogs suggest a need for further research in cancer therapeutics .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
1-Methyl-4-(1-methylethenyl)naphthaleneAnticonvulsant
β-CadineneAntimicrobial
4-Dimethyl-1-(1-methylethyl)naphthaleneCytotoxicity against cancer cells

Case Studies

Case Study 1: Anticonvulsant Activity
A study conducted on a series of naphthyridine derivatives found that modifications at specific positions significantly enhanced anticonvulsant activity. The findings suggest that similar modifications could be explored on hexahydro naphthalene derivatives to enhance their therapeutic potential .

Case Study 2: Antimicrobial Efficacy
In another study focusing on naphthalene derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds showed varying degrees of inhibition. The structure-activity relationship (SAR) analysis indicated that certain functional groups could enhance antimicrobial efficacy .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural determination and purity assessment of this compound?

To confirm the structure and purity, use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon-13 (¹³C) NMR spectra to identify substituents and stereochemistry. Compare with reference data from NIST Standard Reference Database 69 .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) can confirm molecular weight and fragmentation patterns. For example, NIST spectra (e.g., m/z 204.35 for molecular ion) provide validated benchmarks .
  • Gas Chromatography (GC) : Pair with flame ionization detection (FID) or MS for purity analysis. Use capillary columns like DB-5MS (30 m × 0.25 mm × 0.25 μm) with helium carrier gas and temperature gradients (e.g., 60°C to 240°C at 3°C/min) .

Q. What methodologies are used to assess the compound’s hematological and systemic toxicity in animal models?

Follow standardized protocols from toxicological profiles:

  • Inhalation/Exposure Studies : Expose rodents (rats/mice) to controlled doses via inhalation chambers. Monitor hematocrit, hemoglobin, and leukocyte counts using methods aligned with NHANES and Wang et al. (2019) .
  • Oral/Dermal Routes : Administer via gavage or dermal patches. Evaluate hepatic/renal function (e.g., serum ALT, creatinine) and histopathology .
  • Data Collection : Use automated hematology analyzers and validate results against cohort studies (e.g., 473 male workers in high-PAH environments) .

Q. How can researchers quantify this compound in biological matrices like urine or adipose tissue?

Employ validated analytical workflows:

  • Sample Preparation : For adipose tissue, perform hexane extraction and Florisil® cleanup to remove lipids .
  • GC-MS Detection : Use HRGC/MS with a detection limit of 9 ng/g. For urine (1-naphthol analysis), apply thin-layer chromatography (TLC) or GS/spectroscopy .
  • Quality Control : Include spike-and-recovery tests (90% recovery in human adipose tissue) and reference materials from the Agency for Toxic Substances and Disease Registry .

Advanced Research Questions

Q. How can contradictory findings in hematological toxicity data (e.g., eosinophil count variations) be resolved?

Address discrepancies through:

  • Meta-Analysis : Pool data from cohort studies (e.g., coke oven workers vs. unexposed populations) to identify confounding variables like PAH co-exposure .
  • Mechanistic Studies : Investigate dose-dependent effects on bone marrow using flow cytometry or transcriptomics (e.g., RNA sequencing for apoptosis pathways) .
  • Species-Specific Modeling : Compare human epidemiological data (NHANES) with rodent models to validate translatability .

Q. What experimental designs optimize studies on environmental degradation and transformation of this compound?

Implement factorial design and computational modeling:

  • Factorial Design : Vary parameters like pH, temperature, and microbial activity in soil/water systems. Use response surface methodology (RSM) to identify significant factors .
  • AI-Driven Simulations : Apply COMSOL Multiphysics to model transport/partitioning (e.g., air-water-soil interfaces) and predict degradation pathways .
  • Field Validation : Deploy passive samplers in sediment/water matrices and correlate with lab results using Spearman’s rank correlation .

Q. What advanced biomonitoring techniques detect low-concentration environmental residues of this compound?

Leverage high-sensitivity methods:

  • Passive Air Sampling : Use polyurethane foam (PUF) disks with GC-MS detection (LOD: 0.1 ng/m³) .
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : For water/sediment, employ solid-phase extraction (SPE) and isotope dilution (e.g., ¹³C-labeled internal standards) .
  • Biomarkers in Urine : Quantify 1-naphthol metabolites via LC-MS with collision-induced dissociation (CID) .

Notes on Methodology and Data Sources

  • Reliable Databases : Prioritize NIST Chemistry WebBook , ATSDR toxicological profiles , and peer-reviewed cohort studies .
  • Experimental Rigor : Adhere to inclusion criteria in Table B-1 (e.g., systemic effects, species selection) for reproducibility .

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